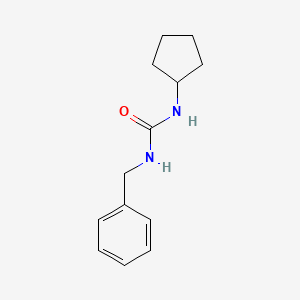![molecular formula C13H13N3OS B7451343 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea](/img/structure/B7451343.png)
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It may also regulate the expression of genes that are involved in glucose metabolism and neuronal function.
Biochemical and Physiological Effects:
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines. It may also inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. It may also have off-target effects that need to be investigated further.
Direcciones Futuras
There are several future directions for research on 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the gut microbiome and its potential use in treating gut-related disorders. Additionally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases and gut-related disorders, as well as understanding its mechanism of action and potential off-target effects.
Métodos De Síntesis
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea can be synthesized using various methods. One of the common methods is the reaction of 3-bromo-1-(methylsulfanyl)benzene with 3-aminopyridine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and neurological disorders.
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-18-12-6-2-4-10(8-12)15-13(17)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEKWQSUHUUMMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,6Z)-2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one](/img/structure/B7451260.png)



![6-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]hexanamide;hydrochloride](/img/structure/B7451298.png)
![3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451306.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide hydrochloride](/img/structure/B7451308.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B7451316.png)





